N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclooctyl substituent on the amide nitrogen, a phenyl group at position 4, and a pyrrole moiety at position 3 of the thiophene ring. The cyclooctyl group in this compound introduces steric bulk and lipophilicity, which may influence solubility, permeability, and metabolic stability compared to analogs with smaller or less hydrophobic substituents.
Properties
IUPAC Name |
N-cyclooctyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(24-19-13-7-2-1-3-8-14-19)22-21(25-15-9-10-16-25)20(17-27-22)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,1-3,7-8,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKQHCVIFLTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Mercaptoacetic Acid
Aldehyde Condensation Approach
Amide Bond Formation with Cyclooctylamine
The carboxylic acid intermediate is coupled with cyclooctylamine using standard amidation protocols:
Carbodiimide-Mediated Coupling
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Activation of the carboxylic acid with BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DCM.
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Addition of cyclooctylamine and TEA at 0°C, followed by stirring at RT for 12–24 hours.
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Workup: Extraction with DCM, washing with NaOH (0.5N), and crystallization from ether.
Mixed Anhydride Method
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Generate a mixed anhydride by reacting the acid with ethyl chloroformate in DCM/TEA.
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Add cyclooctylamine and stir at RT for 6–12 hours.
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Isolate the product via aqueous workup and solvent evaporation.
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Advantage : Avoids peptide coupling reagents, reducing cost.
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Optimization and Challenges
Steric Hindrance Mitigation
The bulky cyclooctyl group necessitates:
Purification Techniques
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Crystallization : Preferred for high-purity isolates, as reported in.
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Column chromatography : Required for byproduct removal when using coupling agents like HATU.
Analytical Characterization
Critical data for validating the product:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the thiophene ring or other functional groups present in the molecule.
Substitution: : Replacing one of the substituents on the thiophene ring with another group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Reduced thiophene derivatives or other reduced functional groups.
Substitution: : Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula (C24H25N2OS).
†Range inferred from substituent variations.
Key Observations:
- Amide Substituent : The cyclooctyl group in the target compound confers greater steric hindrance and lipophilicity (predicted logP >5) compared to the butylphenyl (logP ~4.5) or chlorophenyl (logP ~4.7) groups in analogs .
- Position 4 Aryl Group : The phenyl group in the target compound and F423-0015 contrasts with the 4-fluorophenyl in the halogenated analog, which may enhance electronic interactions in biological targets .
Pharmacokinetic and Physicochemical Properties
Table 2: In Vitro Pharmaceutical Properties of Thiophene-2-carboxamide Analogs
*Estimated based on cyclooctyl group’s hydrophobicity and steric effects.
†Inferred from reduced CYP450 interaction due to steric shielding.
Key Insights:
- Solubility : The target compound’s low predicted solubility (~10–20 μg/mL) contrasts with the moderate solubility (30–50 μg/mL) of benzimidazole-containing analogs, likely due to the cyclooctyl group’s hydrophobicity .
- Permeability : The cyclooctyl group may reduce permeability compared to analogs with linear alkyl chains (e.g., F423-0015) but retain sufficient membrane penetration for bioavailability .
- Metabolic Stability : The bulky cyclooctyl group could shield metabolic hot spots (e.g., amide bonds), enhancing stability compared to smaller substituents .
Biological Activity
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
The compound has a molecular formula of C27H28N2O3S and a molecular weight of approximately 460.59 g/mol. Its structure includes:
- Cyclooctyl group : Provides unique pharmacokinetic properties.
- Thiophene ring : Contributes to aromaticity and potential biological interactions.
- Pyrrole moiety : Associated with enhanced biological activity.
This structural diversity may influence its reactivity and interactions with biological targets.
While specific literature on this compound is limited, compounds with similar structures have shown significant biological activities, particularly in anticancer research. The presence of the pyrrole ring suggests potential bioactivity, possibly through stabilizing radical species and interacting with various biological targets. Investigations into binding affinities with specific receptors or enzymes are needed to elucidate its mechanism of action.
Anticancer Potential
Research on related thiophene carboxamides indicates their cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can inhibit cell proliferation in multiple cancer types, suggesting that this compound might exhibit similar properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| This compound | Cyclooctyl group | Potentially different pharmacokinetics | Anticancer activity (hypothetical) |
| Thiophene-2-carboxylic acid | Lacks additional aromatic substitutions | Simpler structure | Lower activity |
| 5-Amino-N-aryl-3-pyrazole derivatives | Different heterocyclic core | Varying biological activities based on substitutions | Anticancer potential |
This table highlights the distinctions between this compound and similar compounds, emphasizing its unique structural features that may enhance its reactivity and biological activity.
Cytotoxicity Studies
In studies involving similar compounds, cytotoxicity was assessed using various cancer cell lines. For instance, compounds derived from thiophene showed IC50 values in the nanomolar range against breast and colon cancer cells. These findings suggest that this compound may also possess significant anticancer properties.
Pharmacokinetic Profiles
The pharmacokinetic properties of related compounds indicate that modifications in structure can lead to improved absorption and bioavailability. The cyclooctyl group in N-cyclooctyl derivatives may offer advantages in terms of metabolic stability and distribution, which are critical for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Cyclization reactions using dienes and sulfur sources under controlled temperatures (80–120°C) with catalysts like Lewis acids (e.g., AlCl₃) .
Functionalization : Introducing substituents (e.g., cyclooctyl, phenyl, pyrrole) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Solvent selection (e.g., DMF or THF) and stoichiometric ratios are critical for yield optimization .
Carboxamide Formation : Amidation using coupling agents like EDCI/HOBt in dichloromethane under nitrogen atmosphere .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography ensure >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., pyrrole proton signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 400.54 for C₂₅H₂₄N₂OS) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing interactions .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
